molecular formula C17H16BrN3OS2 B2446510 (5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione CAS No. 899748-92-6

(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione

Cat. No.: B2446510
CAS No.: 899748-92-6
M. Wt: 422.36
InChI Key: JMECSUWWDMPAGV-UHFFFAOYSA-N
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Description

(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H16BrN3OS2 and its molecular weight is 422.36. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, including those related to the compound . They found variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Electrochemical Synthesis : Amani and Nematollahi (2012) explored the electrochemical synthesis based on the oxidation of similar compounds, highlighting the potential for creating new arylthiobenzazoles through electrochemical methods (Amani & Nematollahi, 2012).

  • Synthesis of Related Compounds : A study by Krishna Reddy et al. (2013) on the synthesis of new urea and thiourea derivatives of piperazine, doped with another compound, Febuxostat, sheds light on the chemical versatility and potential biological applications of such compounds (Krishna Reddy et al., 2013).

  • Potential Vasodilation Properties : Girgis et al. (2008) synthesized new 3-pyridinecarboxylates, including compounds structurally related to the one , and found them to show considerable vasodilation potency (Girgis et al., 2008).

  • Analogs as 5-HT1A Receptor Ligands : Zhuang et al. (1998) reported on isoindol-1-one analogues of a related compound, p-MPPI, as ligands for 5-HT1A receptors, indicating potential applications in neurological research (Zhuang et al., 1998).

Properties

IUPAC Name

[4-(5-bromo-2-hydroxybenzenecarbothioyl)piperazin-1-yl]-pyridin-2-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS2/c18-12-4-5-15(22)13(11-12)16(23)20-7-9-21(10-8-20)17(24)14-3-1-2-6-19-14/h1-6,11,22H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECSUWWDMPAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC=CC=N2)C(=S)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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